3-(4-fluorophenyl)-2H-chromen-2-one
Overview
Description
The compound “3-(4-fluorophenyl)-2H-chromen-2-one” belongs to the class of organic compounds known as chromenones. Chromenones are compounds containing a chromene (or 2H-chromene) moiety bearing a ketone group . The presence of the fluorophenyl group suggests that this compound may have interesting chemical and physical properties due to the electronegativity of fluorine.
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a chromen-2-one core with a 4-fluorophenyl group attached at the 3-position . The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring, which could activate the ring towards electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity, and the chromen-2-one core could influence its UV/Vis absorption properties .Scientific Research Applications
Fluorescent Material Synthesis
- Title: Synthesis and Photophysical Properties of 7-(Diethylamino)-3-(4-(Arylethynyl)Phenyl)-2H-Chromen-2-Ones as Strong Fluorescent Materials
- Findings: The study focused on the synthesis and photophysical properties of chromen-2-one derivatives, revealing high fluorescence quantum yield and intense fluorescence in solid states. This suggests potential applications in fluorescent materials (Shimasaki et al., 2021).
- Title: Synthesis of Novel 3-[(2R*)-2-[(2S*)-6-Fluoro-3,4-Dihydro-2H-Chromen-2-Yl]-2-Hydroxyethyl]-Urea/Thiourea Derivatives and Evaluation of Their Antimicrobial Activities
- Findings: The synthesis and evaluation of chromen-2-one derivatives for antimicrobial activity. Some compounds exhibited moderate to excellent activities against bacterial and fungal strains (Mannam et al., 2020).
- Title: Spectral Analysis and DFT Investigation of Some Benzopyran Analogues and Their Self-Assemblies with Graphene
- Findings: Investigated the molecular self-assembly of chromen-2-one derivatives with graphene, highlighting enhancements in various physicochemical properties, which could be significant in material science applications (Al-Otaibi et al., 2020).
- Title: Synthesis, Characterization, Anti-Proliferative Properties, and DNA Binding of Benzochromene Derivatives
- Findings: Explored the anticancer potential of chromen-2-one derivatives, with one compound exhibiting potent cytotoxic activity against colon cancer cells (Ahagh et al., 2019).
- Title: Experimental and Computational Study on Electronic and Photovoltaic Properties of Chromen-2-One-Based Organic Dyes Used for Dye-Sensitized Solar Cells
- Findings: Investigated the efficiency of chromen-2-one-based dyes as photosensitizers in solar cells, highlighting potential applications in renewable energy (Gad et al., 2020).
- Title: Highly Sensitive and Selective Chemosensor for Cu 2+ and H 2 PO 4 − Based on Coumarin Fluorophore/papers/highly-selective-chemosensor-based-coumarin-fluorophore-meng/af0ee9821340599fb9a69f17194511cb/?utm_source=chatgpt).
- Findings: Developed a fluorescent chemosensor based on chromen-2-one for detecting Cu2+ and H2PO4−, indicating its application in chemical sensing [(Meng et al., 2018)](https://consensus.app
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “3-(4-fluorophenyl)-2H-chromen-2-one” could include further studies on its synthesis, characterization, and potential applications. For example, it could be interesting to explore its potential biological activities or its properties as a building block for the synthesis of more complex molecules .
Properties
IUPAC Name |
3-(4-fluorophenyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRBNSONGISFGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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